molecular formula C11H14ClNO2 B6258089 ethyl 4-(6-chloropyridin-2-yl)butanoate CAS No. 1268520-42-8

ethyl 4-(6-chloropyridin-2-yl)butanoate

Cat. No.: B6258089
CAS No.: 1268520-42-8
M. Wt: 227.7
InChI Key:
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Description

Ethyl 4-(6-chloropyridin-2-yl)butanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a chloropyridinyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-chloropyridin-2-yl)butanoate typically involves the esterification of 4-(6-chloropyridin-2-yl)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(6-chloropyridin-2-yl)butanoic acid+ethanolsulfuric acidethyl 4-(6-chloropyridin-2-yl)butanoate+water\text{4-(6-chloropyridin-2-yl)butanoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4-(6-chloropyridin-2-yl)butanoic acid+ethanolsulfuric acid​ethyl 4-(6-chloropyridin-2-yl)butanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-chloropyridin-2-yl)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-(6-chloropyridin-2-yl)butanoic acid and ethanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Aqueous acid or base solutions under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 4-(6-aminopyridin-2-yl)butanoate.

    Hydrolysis: 4-(6-chloropyridin-2-yl)butanoic acid and ethanol.

    Reduction: 4-(6-chloropyridin-2-yl)butanol.

Scientific Research Applications

Ethyl 4-(6-chloropyridin-2-yl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(6-chloropyridin-2-yl)butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloropyridinyl group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Ethyl 4-(6-chloropyridin-2-yl)butanoate can be compared with other pyridine derivatives such as:

    Ethyl 4-(2-pyridinyl)butanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Ethyl 4-(4-chloropyridin-2-yl)butanoate: The position of the chlorine atom can influence the compound’s chemical properties and interactions.

Properties

CAS No.

1268520-42-8

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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